Chloronitromethane
Overview
Description
Chloronitromethane is an organic compound with the molecular formula CH₂ClNO₂. It is a member of the halonitromethane family, characterized by the presence of both a nitro group (-NO₂) and a halogen atom (chlorine) attached to a methane backbone.
Mechanism of Action
Target of Action
Chloronitromethane is a member of the Halonitromethanes, a class of disinfection by-products (DBPs) found in drinking water . Its primary targets are organic matter and nitrate compounds present in water .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. The formation mechanisms of this compound from methylamine (MA) during chlorination include N-chlorination of MA by hypochlorous acid to generate dichloromethylamine (DCMA) first, then oxidation of DCMA to form nitromethane (NM) and this compound (CNM), and finally TCNM formation from C-chlorination of NM and CNM .
Biochemical Pathways
The biochemical pathways affected by this compound involve the chlorination of organic matter and nitrate compounds. The formation of this compound from nitrate and glucose was raised first and then decreased. Among three types of nitrate, the potential of forming this compound from NH4NO3 was the largest .
Pharmacokinetics
Its formation and concentration in water can be influenced by various factors such as the presence of nitrate compounds, the concentration of organic matter, and the intensity of uv light .
Result of Action
The result of this compound’s action is the formation of a disinfection by-product in water. The concentration of this compound increases with increasing glucose concentration and UV intensity, while it decreases with increasing pH from 6 to 8 .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of nitrate compounds, the concentration of organic matter, the intensity of UV light, and the pH of the water . These factors can affect the formation and concentration of this compound, thereby influencing its efficacy as a disinfection by-product.
Biochemical Analysis
Biochemical Properties
Chloronitromethane plays a significant role in biochemical reactions, particularly in the context of water treatment . It forms when nitrate and dissolved organic matter in water react with chlorine disinfectant
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. While the specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied, it is clear that this compound exerts its effects through these mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloronitromethane can be synthesized through several methods. One common approach involves the chlorination of nitromethane. This reaction typically occurs in an aqueous solution of a sodium salt of nitromethane, where chlorine gas is bubbled through the solution. The reaction is carried out at controlled temperatures to optimize yield .
Industrial Production Methods: In industrial settings, this compound is produced by chlorinating an aqueous solution of sodium nitromethane. The process involves maintaining specific reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Chloronitromethane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chloronitroethane.
Reduction: It can be reduced to form chloromethane and nitromethane.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Chloronitroethane.
Reduction: Chloromethane and nitromethane.
Substitution: Products depend on the nucleophile used, such as hydroxynitromethane or aminonitromethane
Scientific Research Applications
Chloronitromethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Environmental Chemistry: this compound is studied as a disinfection by-product in water treatment processes.
Biology and Medicine: Research into its biological effects and potential toxicity is ongoing, particularly its impact on human health when present in drinking water.
Comparison with Similar Compounds
Chlorotrinitromethane: Contains three nitro groups and one chlorine atom.
Chlorocyanomethane: Contains a cyano group and a chlorine atom.
Chlorofluoromethane: Contains a fluorine atom and a chlorine atom.
Uniqueness: Chloronitromethane is unique due to the presence of both a nitro group and a chlorine atom, which imparts distinct reactivity patterns. The combination of these functional groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
chloro(nitro)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClNO2/c2-1-3(4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKPGVZMSKVVOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170801 | |
Record name | Chloronitromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-84-9 | |
Record name | Chloronitromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1794-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloronitromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloronitromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloronitromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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